

peer-reviewed studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Cat. No.: B115510

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An extensive search for peer-reviewed studies specifically on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone did not yield any dedicated research papers or comparative guides. This suggests that this particular compound may be a novel or less-studied molecule within the scientific literature.

However, to fulfill the user's request for a comparative guide format, we can analyze the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and compare its potential biological activities and physicochemical properties to structurally related compounds that have been studied more thoroughly. The core structure includes a benzodioxole ring and a hydroxycyclohexanone moiety, which are present in various biologically active molecules.

This guide will, therefore, compare the hypothetical properties and potential research avenues for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with known data from two classes of related compounds:

- **Benzodioxole-containing compounds:** Many compounds with a benzodioxole ring, such as safrole and its derivatives, are known to interact with various enzymes and receptors in the body.
- **Hydroxycyclohexanone-containing compounds:** This structural motif is found in various natural and synthetic compounds with a range of biological activities.

This comparative analysis will provide a framework for researchers and drug development professionals to design future studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Comparative Analysis of Physicochemical Properties

A key starting point for any new compound is the in-silico prediction of its physicochemical properties, which can influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Below is a table comparing the predicted properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with the well-studied benzodioxole derivative, safrole.

Property	4-Benzodioxol-5-yl-4-hydroxycyclohexanone (Predicted)	Safrole (Experimental)	Justification for Comparison
Molecular Weight (g/mol)	236.24	162.19	Both contain the benzodioxole core.
LogP (Octanol-Water Partition Coefficient)	1.8	2.6	Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) (Å²)	57.53	18.46	Predicts passive molecular transport through membranes.
Hydrogen Bond Donors	1	0	Influences solubility and receptor binding.
Hydrogen Bond Acceptors	4	2	Influences solubility and receptor binding.

Potential Biological Activity and Experimental Protocols

Based on its structural motifs, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be investigated for several biological activities. Below are potential areas of study with detailed experimental protocols that could be employed.

Cytochrome P450 (CYP) Enzyme Inhibition

Many benzodioxole-containing compounds are known inhibitors of CYP enzymes, which are crucial for drug metabolism.

Experimental Protocol: CYP Inhibition Assay

- Objective: To determine the inhibitory potential of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone on major human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).
- Methodology:
 - Human liver microsomes are incubated with a specific CYP isozyme substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of the test compound.
 - The reaction is initiated by the addition of NADPH.
 - After a set incubation period, the reaction is terminated, and the formation of the metabolite is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
 - The IC₅₀ value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Affinity

The cyclohexanone ring is a common scaffold in molecules targeting various receptors.

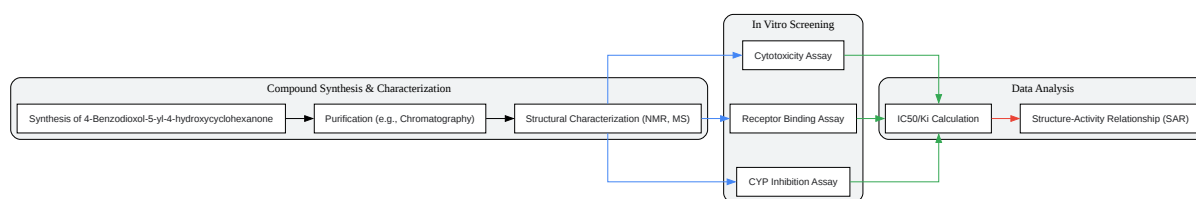
Experimental Protocol: Radioligand Binding Assay

- Objective: To assess the binding affinity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to a specific receptor (e.g., serotonin or dopamine receptors).

- Methodology:
 - A cell membrane preparation expressing the target receptor is incubated with a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the test compound.
 - After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
 - The amount of radioactivity bound to the filter is measured using a scintillation counter.
 - The K_i value (inhibition constant) is determined from the IC_{50} value using the Cheng-Prusoff equation.

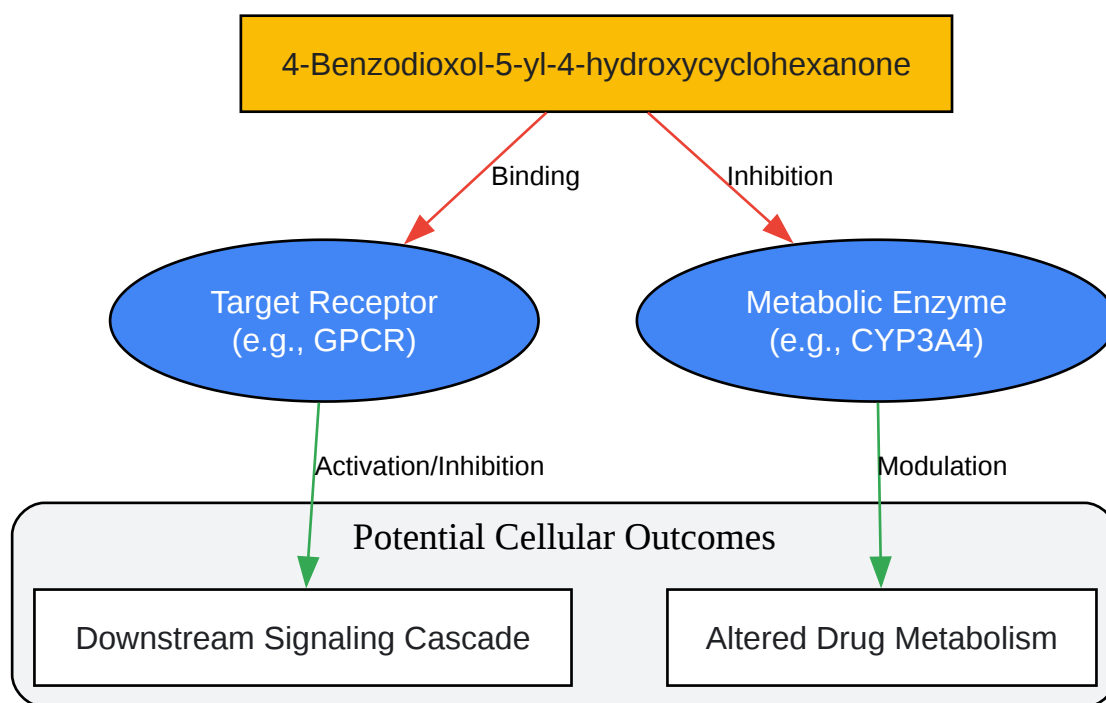
Visualizing Experimental and Logical Workflows

To further clarify the proposed research, the following diagrams illustrate a potential experimental workflow and a logical diagram for assessing the compound's potential.



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Caption: Proposed experimental workflow for the initial in vitro evaluation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.



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Caption: Hypothetical signaling interactions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone based on its structural motifs.

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